2-((4-Methoxy-2-nitrophenyl)amino)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)propanoate
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Overview
Description
2-((4-Methoxy-2-nitrophenyl)amino)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)propanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a nitroaniline derivative with a phthalimide moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methoxy-2-nitrophenyl)amino)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)propanoate typically involves multi-step organic reactions. One common method includes the following steps:
Methoxylation: The addition of a methoxy group to the nitroaniline compound.
Condensation: The reaction of the methoxy-nitroaniline with a phthalimide derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and methoxylation processes, followed by condensation reactions in controlled environments. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction of the nitro group to an amine group is possible using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents or nucleophiles in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions.
Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Biological Probes: Utilized in the development of probes for biological imaging and diagnostics.
Medicine
Industry
Materials Science: Used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((4-Methoxy-2-nitrophenyl)amino)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the phthalimide moiety can interact with biological macromolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- [2-(4-Methoxy-2-nitroanilino)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)butanoate
- [2-(4-Methoxy-2-nitroanilino)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)pentanoate
Uniqueness
The unique combination of a nitroaniline derivative and a phthalimide moiety in 2-((4-Methoxy-2-nitrophenyl)amino)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)propanoate provides distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C20H17N3O8 |
---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
[2-(4-methoxy-2-nitroanilino)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)propanoate |
InChI |
InChI=1S/C20H17N3O8/c1-11(22-18(25)13-5-3-4-6-14(13)19(22)26)20(27)31-10-17(24)21-15-8-7-12(30-2)9-16(15)23(28)29/h3-9,11H,10H2,1-2H3,(H,21,24) |
InChI Key |
OTCOMWZYKSTOKZ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)OCC(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
CC(C(=O)OCC(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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